ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
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Overview
Description
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with two chlorine atoms at the 3 and 6 positions, and an ethyl ester group attached to a propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichlorocarbazole and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3,6-dichlorocarbazole is reacted with ethyl 3-bromopropanoate under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF.
Major Products
Oxidation: 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid.
Reduction: 3-(3,6-dichloro-9H-carbazol-9-yl)propanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological disorders.
Material Science: It is employed in the fabrication of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate in its applications involves its ability to interact with molecular targets through π-π stacking interactions and hydrogen bonding. In organic electronics, it facilitates charge transport by forming stable π-conjugated systems. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,6-dibromo-9H-carbazol-9-yl)propanoate: Similar in structure but with bromine atoms instead of chlorine.
Ethyl 3-(3,6-dimethoxy-9H-carbazol-9-yl)propanoate: Features methoxy groups instead of chlorine atoms.
Uniqueness
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. The chlorine atoms enhance the compound’s ability to participate in electrophilic aromatic substitution reactions and improve its stability in various applications.
Properties
CAS No. |
332409-63-9 |
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Molecular Formula |
C17H15Cl2NO2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
VNVKIKRUHHHYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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